molecular formula C8H5FN2O B12080904 3-Cyano-4-fluorobenzaldehyde oxime

3-Cyano-4-fluorobenzaldehyde oxime

Cat. No.: B12080904
M. Wt: 164.14 g/mol
InChI Key: XURKAMDMPSCECA-VZUCSPMQSA-N
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Description

3-Cyano-4-fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 3-cyano-4-fluorobenzaldehyde, where the aldehyde group is converted into an oxime group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-fluorobenzaldehyde oxime typically involves the reaction of 3-cyano-4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Cyano-4-fluorobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, which is crucial in counteracting organophosphate poisoning. The compound may also interact with other enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorobenzaldehyde
  • 2-Fluoro-4-formylbenzonitrile
  • 3-Cyano-4-fluorobenzaldehyde

Uniqueness

3-Cyano-4-fluorobenzaldehyde oxime is unique due to the presence of both the cyano and fluorine groups, which impart distinct chemical propertiesCompared to its analogs, this compound offers a unique combination of functional groups that can be exploited in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

2-fluoro-5-[(E)-hydroxyiminomethyl]benzonitrile

InChI

InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H/b11-5+

InChI Key

XURKAMDMPSCECA-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)C#N)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)C#N)F

Origin of Product

United States

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